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Compound of Interest
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Cat. No.: B1669396 Get Quote

Introduction Cycloastragenol (CAG), a triterpenoid aglycone derived from Astragaloside IV

found in Astragalus membranaceus, has garnered significant interest for its wide array of

pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-aging

properties[1][2]. Recent research has highlighted its therapeutic potential in the context of

central nervous system (CNS) injuries, particularly spinal cord injury (SCI)[2][3]. In SCI models,

CAG has been shown to promote axonal regeneration, suppress local inflammation, and

contribute to the recovery of sensory and urinary functions, making it a promising candidate for

further investigation and drug development[1][2].

Mechanism of Action The therapeutic effects of CAG in SCI are multifactorial. Key mechanisms

include:

Promotion of Axon Regeneration: CAG administration has been demonstrated to promote

the growth of dorsal column axons past the lesion site in mouse models of SCI[1][4]. This

neuro-regenerative effect is associated with the upregulation of Telomerase Reverse

Transcriptase (TERT) and p53, proteins implicated in neuronal survival and axon growth[4].

Anti-inflammatory Effects: A critical component of secondary injury in SCI is the robust

inflammatory response. CAG has been shown to suppress this response by reducing the

expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and

Interleukin-1 beta (IL-1β)[1][4]. It also decreases the levels of inducible nitric oxide synthase

(iNOS) and reactive oxygen species (ROS) at the injury site[1][4]. The anti-inflammatory
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effects may be mediated through pathways like the inhibition of the TXNIP/NLRP3

inflammasome and modulation of macrophage polarization[1][5].

Neuroprotection: CAG is known to modulate several critical signaling pathways involved in

cell survival and apoptosis, including the PI3K/AKT/mTOR and SIRT1 pathways[6][7][8]. By

activating these pathways, CAG can potentially protect neurons from apoptosis and oxidative

stress-induced damage following SCI[8][9].

Quantitative Data Summary
The following tables summarize quantitative findings from a key study investigating the effects

of CAG in a mouse model of dorsal column SCI[1][4].

Table 1: Dosing Regimen and Animal Model

Parameter Description Reference

Compound Cycloastragenol (CAG) [1]

Animal Model

Adult (6-8 weeks old) female

ICR and Rosa-tdTomatof/f

reporter mice

[1][4]

Injury Model Dorsal column crush injury [1][3]

Dosage 20 mg/kg [1]

Administration Route Intraperitoneal (IP) injection [1][2]

Frequency Twice daily [1]

Treatment Duration

7 days for inflammatory

analysis; up to 12 weeks for

functional/regenerative

analysis

[1][4]

Table 2: Functional and Histological Outcomes after CAG Treatment
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Outcome
Measure

Time Point
Control
Group
(Vehicle)

CAG-
Treated
Group

Result Reference

Sensory

Function (Hot

Plate Test)

6 Weeks ~2.5 s latency ~5 s latency

Significant

Improvement

(p < 0.05)

[1][4]

12 Weeks ~2.5 s latency ~7.5 s latency

Significant

Improvement

(***p <

0.0001)

[1][4]

Urinary

Function

(Bladder

Size)

12 Weeks
Enlarged

bladder

Significantly

reduced

bladder size

Improved

urinary

function

[1][4]

Axon

Regeneration
12 Weeks

Axons stop at

lesion site

tdTomato-

positive

axons grow

over the

lesion site

Promoted

axon

regeneration

[1][4]

Table 3: Molecular and Cellular Outcomes after CAG Treatment
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Biomarker Time Point Method

Change in
CAG-
Treated
Group

Significanc
e

Reference

Reactive

Oxygen

Species

(ROS)

7 Days DHE Staining Decreased p < 0.01 [1][4]

TNF-α

(protein)
7 Days

Immunofluore

scence
Decreased p < 0.05 [1][4]

iNOS

(protein)
7 Days

Immunofluore

scence
Decreased p < 0.05 [1][4]

Tnf-α

(mRNA)
7 Days qPCR Decreased p < 0.01 [1][4]

Il-1β (mRNA) 7 Days qPCR Decreased p < 0.01 [1][4]

TERT

(protein &

mRNA)

7 Days
Western Blot,

qPCR
Increased p < 0.01 [4]

p53 (protein

& mRNA)
7 Days

Western Blot,

qPCR
Increased

p < 0.05

(protein), ***p

< 0.0001

(mRNA)

[4]

Signaling Pathways and Experimental Workflows
Visualizations
Caption: CAG suppresses key inflammatory mediators following SCI.
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Caption: CAG promotes axon regeneration via TERT and p53 upregulation.
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In Vivo Experiment

Analysis

Molecular & Histological Analysis

1. Animal Model
(Adult Female Mice)

2. SCI Surgery
(Dorsal Column Crush)

3. Random Grouping
(CAG vs. Vehicle)

4. Treatment Administration
(IP Injection, 20 mg/kg, 2x/day)

5a. Behavioral Assessment
(Hot Plate Test)
(Weeks 1-12)

5b. Tissue Harvesting
(Spinal Cord, DRG)
(Day 7 or Week 12)

6a. Immunofluorescence
(TNF-α, iNOS, ROS, Axons)

6b. qPCR
(Tnf-α, Il-1β, TERT, p53)

6c. Western Blot
(TERT, p53)

Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of CAG in a mouse SCI model.

Experimental Protocols
In Vivo Spinal Cord Injury Model and CAG
Administration
This protocol is based on the methodology for creating a dorsal column crush injury in mice[1]

[4].
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Animals: Adult female mice (6-8 weeks old, e.g., ICR strain) are used. All procedures must

be approved by an Institutional Animal Care and Use Committee (IACUC)[1][4].

Anesthesia and Laminectomy:

Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of

pentobarbital sodium). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

Shave the dorsal surface and disinfect the skin with 70% ethanol and povidone-iodine.

Make a midline skin incision over the thoracic spine.

Perform a laminectomy at the T10 vertebral level to expose the dorsal surface of the spinal

cord, keeping the dura mater intact.

Spinal Cord Injury:

Stabilize the spine using vertebral clamps.

Use fine forceps (e.g., Dumont #5) to carefully crush the dorsal columns bilaterally for 5

seconds. A visible crush lesion should be apparent.

Suture the muscle layers and close the skin incision with wound clips or sutures.

Post-operative Care:

Administer saline subcutaneously for hydration and provide appropriate analgesics.

Manually assist with bladder voiding twice daily until urinary function returns.

House animals in a clean environment with easy access to food and water.

Cycloastragenol (CAG) Administration:

Randomly divide animals into a control (vehicle) group and a CAG treatment group.

Prepare CAG solution (e.g., in a vehicle of saline containing DMSO and Tween 80).
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Administer CAG via intraperitoneal (IP) injection at a dose of 20 mg/kg, twice daily, starting

from the day of surgery[1]. The control group receives vehicle injections on the same

schedule.

Behavioral Assessment: Hot Plate Test for Sensory
Function
This protocol assesses thermal nociceptive thresholds, indicating the recovery of sensory

function[1][4].

Apparatus: A commercial hot plate apparatus set to a constant temperature (e.g., 55 ±

0.5°C).

Procedure:

Acclimate the mice to the testing room for at least 30 minutes before the test.

Gently place the mouse on the heated surface of the hot plate.

Start a timer immediately.

Observe the mouse for signs of nociception, such as licking its hind paws or jumping.

Stop the timer and record the latency (in seconds) as soon as a response is observed.

To prevent tissue damage, implement a cut-off time (e.g., 30 seconds). If the mouse does

not respond by the cut-off time, remove it and record the cut-off time as its latency.

Perform testing at baseline (before SCI) and at specified intervals post-SCI (e.g., weekly

for 12 weeks).

Tissue Processing and Immunofluorescence Staining
This protocol is for analyzing protein expression and cellular changes at the injury site[1][4].

Tissue Collection and Preparation:
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At the designated endpoint (e.g., 7 days or 12 weeks post-SCI), deeply anesthetize the

mice.

Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by

4% paraformaldehyde (PFA) in PBS.

Dissect the spinal cord segment containing the injury site.

Post-fix the tissue in 4% PFA overnight at 4°C.

Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) at

4°C until it sinks.

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

Cut sagittal or cross-sections (e.g., 20 µm thickness) using a cryostat and mount them on

slides.

Immunofluorescence Staining:

Wash the sections with PBS to remove OCT.

Perform antigen retrieval if necessary (method depends on the antibody).

Permeabilize the sections with a solution of PBS containing Triton X-100 (e.g., 0.3%

PBST).

Block non-specific binding by incubating in a blocking solution (e.g., 5% goat serum in

PBST) for 1 hour at room temperature.

Incubate the sections with primary antibodies (diluted in blocking buffer) overnight at 4°C.

Examples of primary antibodies include:

Anti-TNF-α (for inflammation)[3]

Anti-iNOS (for inflammation)[3]

Anti-GFAP (for astrocytes/glial scar)
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Anti-Tuj1 (for neurons/axons)

Wash the sections three times with PBST.

Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at

room temperature in the dark.

Wash the sections three times with PBST.

Counterstain nuclei with DAPI.

Mount with an anti-fade mounting medium and coverslip.

Image the sections using a fluorescence or confocal microscope. Analyze images using

software like ImageJ to quantify fluorescence intensity or axon length.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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